molecular formula C9H6F2O B3031574 1-(Difluoromethoxy)-4-ethynylbenzene CAS No. 519059-04-2

1-(Difluoromethoxy)-4-ethynylbenzene

Cat. No. B3031574
M. Wt: 168.14 g/mol
InChI Key: DBBZSMZFFFJZRP-UHFFFAOYSA-N
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Description

The compound "1-(Difluoromethoxy)-4-ethynylbenzene" is a fluorinated aromatic molecule that contains both an ethynyl group and a difluoromethoxy group attached to a benzene ring. This structure suggests potential reactivity typical of ethynylbenzenes and the unique electronic effects imparted by the difluoromethoxy group. While the specific compound is not directly discussed in the provided papers, the synthesis and properties of related fluorinated aromatic compounds and their reactions are well documented, which can provide insights into the behavior of "1-(Difluoromethoxy)-4-ethynylbenzene".

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves electrophilic aromatic substitution reactions, as seen in the Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid . This method could potentially be adapted for the synthesis of "1-(Difluoromethoxy)-4-ethynylbenzene" by using appropriate precursors and catalysts. Additionally, the use of perfluoroalkylbenzenes as additives in aldol reactions and Friedel-Crafts alkylation in supercritical carbon dioxide suggests that the introduction of fluorinated groups can be achieved under environmentally benign conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be accurately determined using a combination of gas electron diffraction and liquid crystal NMR data . This approach could be applied to "1-(Difluoromethoxy)-4-ethynylbenzene" to obtain precise measurements of interatomic distances and bond angles, which are crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including difunctionalization of styrenes with perfluoroalkyl and tert-butylperoxy radicals . This suggests that "1-(Difluoromethoxy)-4-ethynylbenzene" may also participate in radical-mediated reactions, potentially leading to the formation of new C-F bonds or the introduction of peroxide groups. The presence of the ethynyl group could further enable cross-coupling reactions, expanding the compound's synthetic utility.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and thermal stability. For instance, platinum(ii) poly-yne polymers incorporating substituted 1,4-diethynylbenzene derivatives exhibit varying thermal stability depending on the degree of fluorination . This indicates that "1-(Difluoromethoxy)-4-ethynylbenzene" may also display unique thermal properties, which could be explored for potential applications in materials science.

Scientific Research Applications

Chemical Synthesis and Organic Reactions

1-(Difluoromethoxy)-4-ethynylbenzene is used in various chemical syntheses and organic reactions. For example, it's used in the preparation of difluoroiodomethylsulfanylbenzenes, which are effective difluoromethylating reagents. These reagents react with unsaturated compounds such as alkenes and ethynylbenzene, forming products that include tetrahydrofuran derivatives and γ-butyrolactones containing the difluoromethylene group (Yang et al., 2008).

Photophysical Properties and OLED Applications

1-(Difluoromethoxy)-4-ethynylbenzene has been studied for its photophysical properties. In a study focusing on carbazole-based dendrimers containing the ethynylbenzene core, these compounds displayed high extinction coefficients of absorption and high quantum yields of fluorescence, indicating their potential use as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Photooxidation and Photosensitization

Another application is in microwave-assisted photooxidation of sulfoxides, where ethynylbenzene acts as an efficient photosensitizer. This process is more efficient under microwave irradiation compared to conventional thermal heating, with ethynylbenzene promoting the oxidation more effectively than other photosensitizers (Matsukawa et al., 2021).

Crystal Engineering and Supramolecular Chemistry

In crystal engineering, 1-(Difluoromethoxy)-4-ethynylbenzene derivatives are used to study crystal structures and molecular packing. Para-substituted ethynylbenzene derivatives, for instance, show molecular packing consisting of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, which is significant for understanding and designing crystal structures (Dai et al., 2004).

Electrochemical Applications

Electrochemical fluorination studies involving derivatives of 1-(Difluoromethoxy)-4-ethynylbenzene have been conducted. These studies explore the fluorination processes of various aromatic compounds, contributing to the understanding of electrochemical reactions and potential applications in synthesizing fluorinated organic compounds (Momota et al., 1998).

Luminescent Materials and Sensing Applications

1-(Difluoromethoxy)-4-ethynylbenzene derivatives have been used in designing luminescent materials. Studies on urea-functionalized ethynylbenzenes, for instance, have led to the development of push-pull chromophores with unexpected white light emissions, which can be tuned for various applications including sensing (Dar et al., 2019).

Monolayer Formation and Surface Chemistry

Research has also been conducted on the formation of ethynylbenzene monolayers on gold surfaces. This involves a chemisorption process to create stable layers of oxygen-containing hydrocarbon species, which has implications for surface chemistry and material science (McDonagh et al., 2007).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields like materials science, pharmaceuticals, or chemical synthesis, depending on its specific properties and reactivity .

properties

IUPAC Name

1-(difluoromethoxy)-4-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBZSMZFFFJZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380978
Record name 1-(difluoromethoxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-4-ethynylbenzene

CAS RN

519059-04-2
Record name 1-(Difluoromethoxy)-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519059-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(difluoromethoxy)-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of {[4-(difluoromethoxy)phenyl]ethynyl}(trimethyl)silane (10.0 g, 41.7 mmol) in MeOH/CH2Cl2 (1/1) was treated with cesium carbonate (16.3 g, 50 mmol) at room temperature, stirred for 1.5 h, diluted with CH2Cl2 and filtered through a pad of silica gel. The filtrate was concentrated to dryness to give the title compound (6.8 g, 97%) as an oil. MS (+) EI: 168.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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